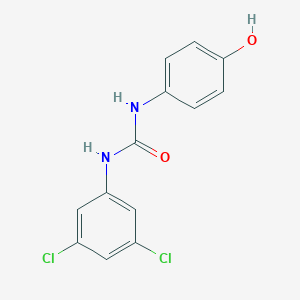![molecular formula C12H15ClFNO4S B6632579 (2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonylamino group attached to a chlorofluorophenyl ring and a dimethylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of 2-chloro-5-fluorobenzenesulfonic acid to form the corresponding sulfonyl chloride.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with (2R)-3,3-dimethylbutanoic acid in the presence of a base, such as triethylamine, to form the sulfonylamino derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and recycling, as well as waste management, are also critical aspects of industrial production.
化学反応の分析
Types of Reactions
(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The phenyl ring and sulfonylamino group can be targets for oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding sulfonic acid and amine, while oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonylamino group is particularly useful for investigating the mechanisms of sulfonamide-based inhibitors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes.
作用機序
The mechanism of action of (2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- (2R)-2-[(2-chlorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
- (2R)-2-[(2-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
- (2R)-2-[(2-bromophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c1-12(2,3)10(11(16)17)15-20(18,19)9-6-7(14)4-5-8(9)13/h4-6,10,15H,1-3H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWMZXIRBPUDBN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)



![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)



![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
